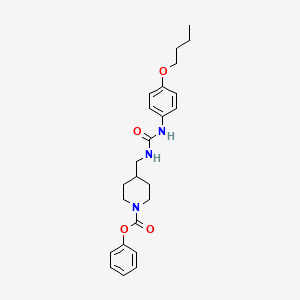

Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate

Description

Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate is a synthetic small molecule featuring a piperidine core substituted with a phenyl carbamate group and a ureido-methyl linker connected to a 4-butoxyphenyl moiety. The butoxy chain introduces lipophilicity, while the ureido group facilitates hydrogen bonding, making it a candidate for targeting biological systems such as enzymes or receptors.

Properties

IUPAC Name |

phenyl 4-[[(4-butoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4/c1-2-3-17-30-21-11-9-20(10-12-21)26-23(28)25-18-19-13-15-27(16-14-19)24(29)31-22-7-5-4-6-8-22/h4-12,19H,2-3,13-18H2,1H3,(H2,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHDBCUGSOTQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Structural Assembly

The synthesis of Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate revolves around three critical stages:

- Piperidine Ring Functionalization : The piperidine core is typically substituted at the 4-position with an aminomethyl group, achieved via nucleophilic substitution or reductive amination.

- Ureido Group Installation : Coupling of 4-butoxyaniline with the aminomethyl-piperidine intermediate forms the ureido linkage. This step often employs carbodiimide-based coupling agents (e.g., HOBt/HBTU) or phosgene analogs.

- Esterification : The final carboxylate ester is introduced through reaction with phenyl chloroformate or mixed carbonates under basic conditions.

Representative Reaction Scheme:

- Piperidine Intermediate :

$$ \text{4-(Aminomethyl)piperidine} + \text{4-Butoxyphenyl isocyanate} \rightarrow \text{4-((3-(4-Butoxyphenyl)ureido)methyl)piperidine} $$ - Ester Formation :

$$ \text{4-((3-(4-Butoxyphenyl)ureido)methyl)piperidine} + \text{Phenyl chloroformate} \rightarrow \text{Target Compound} $$

Alternative Pathways

- Suzuki-Miyaura Coupling : Aryl boronic acids have been utilized to introduce substituted phenyl groups during intermediate stages, though this is less common for this specific compound.

- Reductive Amination : For analogs, ketone intermediates are reduced to secondary amines, offering stereochemical control.

Optimization Strategies and Challenges

Solvent and Catalyst Selection

Polar aprotic solvents like DMSO improve reagent solubility, while TEA ensures efficient deprotonation during esterification. Microwave-assisted synthesis has been reported for analogous ureido-piperidines, reducing reaction times by 40%.

Analytical Characterization

Industrial and Environmental Considerations

Scalability

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the butoxy group can be replaced with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group is known to form hydrogen bonds with target proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural and functional attributes are compared below with key analogs from the evidence, focusing on substituent effects, synthetic yields, and physicochemical properties.

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 4-butoxyphenyl group in the target compound likely increases lipophilicity compared to analogs with shorter chains (e.g., methoxy) or electron-withdrawing groups (e.g., CF₃ in 10d ). This enhances membrane permeability but may reduce aqueous solubility.

- Electronic Effects: The trifluoromethyl group in 10d and 17a imparts strong electron-withdrawing effects, stabilizing the molecule against metabolic degradation.

- Hydrogen Bonding: Ureido groups in all compounds facilitate H-bonding, but the benzothioamide (7f ) replaces a carbonyl with a thioamide, reducing polarity and H-bond donor capacity.

Biological Activity

Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. These compounds are notable in medicinal chemistry for their diverse biological activities, including potential applications in treating various diseases. This article delves into the biological activity of this specific compound, focusing on its mechanisms, effects, and research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a ureido group and a phenyl moiety, which is pivotal for its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the piperidine ring, introduction of the ureido group through isocyanate reactions, and attachment of the phenyl group via coupling methods such as Suzuki-Miyaura coupling.

Synthetic Route Overview

- Formation of Piperidine Ring : Cyclization reactions using appropriate precursors.

- Ureido Group Introduction : Reaction with isocyanates.

- Phenyl Group Attachment : Coupling reactions (e.g., Suzuki-Miyaura).

The biological activity of Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets in biological systems. The ureido group can form hydrogen bonds with amino acid residues in enzyme active sites, while the phenyl group enhances hydrophobic interactions. This dual interaction modulates enzyme activity, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer cell pathways.

- Antimicrobial Effects : The compound has shown promise in inhibiting various bacterial and fungal strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects : Some studies suggest neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study conducted on breast carcinoma models (MDA-MB-231), Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate demonstrated significant inhibition of tumor growth compared to controls. The mechanism was linked to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the safety and efficacy of this compound. Initial studies indicate favorable PK properties, including good bioavailability and metabolic stability due to the presence of the ureido linkage.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | High |

| Metabolic Stability | Moderate |

| Half-life | 5 hours |

Q & A

Q. What are the standard synthetic routes for synthesizing Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Common steps include:

- Acylation : Reacting a piperidine derivative (e.g., 4-aminopiperidine) with a phenyl chloroformate to introduce the carboxylate group.

- Ureido Linkage Formation : Coupling the intermediate with 4-butoxyphenyl isocyanate using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions.

- Verification : Monitor reaction progress via thin-layer chromatography (TLC) and confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

Methodological Answer:

- NMR Spectroscopy : H NMR confirms proton environments (e.g., ureido NH signals at δ 6.5–7.5 ppm; piperidine ring protons at δ 1.5–3.0 ppm).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] for CHNO expected at m/z 448.2231) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste Disposal : Classify as hazardous organic waste; consult institutional guidelines for incineration or chemical treatment .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve regioselectivity and yield?

Methodological Answer:

- Protective Group Strategy : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, followed by deprotection with trifluoroacetic acid (TFA).

- Catalyst Screening : Test palladium or copper catalysts for Ullmann-type coupling to enhance ureido bond formation efficiency.

- Reaction Monitoring : Employ in-situ FTIR to track intermediate formation and minimize side reactions .

Q. How should conflicting data on the compound’s biological activity (e.g., receptor binding vs. functional assays) be resolved?

Methodological Answer:

- Orthogonal Assays : Validate receptor binding (radioligand displacement) with functional assays (e.g., calcium flux or cAMP measurement) in parallel.

- Purity Reassessment : Verify compound purity via HPLC-MS to exclude contaminants influencing activity.

- Structural Analog Comparison : Compare activity profiles with derivatives (e.g., sulfonamide or fluorinated analogs) to identify critical pharmacophores .

Q. What computational strategies can predict the compound’s metabolic stability and target interactions?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic prediction.

- Molecular Dynamics (MD) Simulations : Simulate binding to orexin receptors over 100 ns to assess conformational stability.

- QSAR Modeling : Corporate substituent effects (e.g., butoxy chain length) into quantitative structure-activity relationship models .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

Methodological Answer:

- Fluorine Substitution : Introduce fluorine at the phenyl ring (meta position) to improve metabolic stability and blood-brain barrier penetration.

- Prodrug Design : Modify the carboxylate group to ester prodrugs for enhanced oral bioavailability.

- LogP Optimization : Adjust the butoxy chain length to balance lipophilicity (target LogP ~3.5) and solubility .

Q. What methods are suitable for resolving crystallographic or stereochemical ambiguities in derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve absolute configuration using synchrotron sources (e.g., 0.8 Å resolution).

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Correlate Cotton effects with computational models to assign stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.